molecular formula C9H16O3 B010011 Ethyl tetrahydropyran-4-ylacetate CAS No. 103260-44-2

Ethyl tetrahydropyran-4-ylacetate

Cat. No. B010011
M. Wt: 172.22 g/mol
InChI Key: JLMMMEDWRUVCEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl tetrahydropyran-4-ylacetate and its derivatives often involves strategic cyclization reactions and carbon-carbon bond-forming processes. One method involves the Prins cyclization reaction to construct its tetrahydropyran skeleton, showcasing a significant antinociceptive property in models like the tail-flick model (Miranda et al., 2004). Another efficient synthesis route employs TiCl4 promoted carbon-carbon bond-forming reactions, demonstrating the compound's versatile reactivity and functional group tolerance (Ghosh & Kawahama, 1999).

Molecular Structure Analysis

Ethyl tetrahydropyran-4-ylacetate's molecular structure is pivotal for its reactivity and potential applications. Studies involving heterocyclic synthesis highlight the compound's adaptability in forming complex structures with diverse functional groups, leading to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

Chemical Reactions and Properties

The compound's chemical reactions are characterized by its ability to undergo various transformations, including condensation with aromatic aldehydes and reactions with acetyl chloride, succinic, and phthalic anhydrides, resulting in a range of acetamides, succinimides, and phthalimides (Arutyunyan et al., 2014). These transformations underscore the compound's versatile chemical properties and its potential as a precursor for synthesizing pharmacologically relevant compounds.

Physical Properties Analysis

The physical properties of ethyl tetrahydropyran-4-ylacetate, including its solubility, melting point, and boiling point, are essential for its application in synthesis and pharmaceutical formulation. While specific studies on these physical properties are not directly cited, understanding these aspects is crucial for handling the compound and predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

Chemical properties such as reactivity with different reagents, stability under various conditions, and the ability to participate in stereoselective and regioselective reactions are critical. The compound's engagement in chemoselective synthesis, demonstrated through reactions leading to highly functionalized pyridines and pyrans, highlights its utility in creating complex molecules with precise structural features (Pretto et al., 2019).

Scientific Research Applications

Thermoelectric Material Enhancement

Research has highlighted the significance of Ethyl tetrahydropyran-4-ylacetate in the context of enhancing thermoelectric (TE) performance of materials. For instance, studies on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), a prominent organic TE material, have demonstrated that specific treatment methods involving polar organic solvents can significantly boost its TE properties. This enhancement is critical for developing more efficient organic TE materials, potentially paving the way for their real-world application in energy conversion processes (Zhengyou Zhu et al., 2017).

Antioxidant Activity Analysis

Another application area is in the analytical methods used for determining antioxidant activity. A comprehensive review of various tests used to assess antioxidant capacity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, highlights the importance of these assays. Such analytical methods are crucial in research related to food engineering, medicine, and pharmacy, where understanding the antioxidant properties of substances, including Ethyl tetrahydropyran-4-ylacetate derivatives, is of significant interest (I. Munteanu & C. Apetrei, 2021).

Synthesis of Bioactive Molecules

The compound also finds its application in the synthesis of bioactive molecules and natural products. A review focused on the enantioselective synthesis of 3,4-dihydropyran derivatives, which are crucial chiral building blocks, showcases various synthetic strategies employing Ethyl tetrahydropyran-4-ylacetate. These methodologies underline the compound's role in the construction of complex molecules with high levels of molecular complexity and control, essential for pharmaceutical development and natural product synthesis (G. Desimoni et al., 2018).

Medical Device Sterilization

Additionally, Ethyl tetrahydropyran-4-ylacetate's derivatives are explored in the context of medical device sterilization. Ethylene oxide, a related compound, has seen significant use in sterilizing medical devices due to its comprehensive action mechanism and effectiveness. The development and optimization of ethylene oxide sterilization processes, including cycle design and validation, demonstrate the broader applicability of Ethyl tetrahydropyran-4-ylacetate derivatives in ensuring the safety and sterility of medical equipment (G. C. Mendes et al., 2007).

Safety And Hazards

  • SDS : Refer to the Safety Data Sheet for detailed safety information .

properties

IUPAC Name

ethyl 2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMMEDWRUVCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908302
Record name Ethyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl tetrahydropyran-4-ylacetate

CAS RN

103260-44-2
Record name Ethyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl tetrahydropyran-4-ylacetate
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Synthesis routes and methods I

Procedure details

To a mixture composed of ethyl 2-(2H-pyran-4(3H,5H,6H)-ylidene)acetate (10 g, 58.75 mmol) and ammonium formate (37 g, 587.54 mmol) in methanol (150 ml) was added 10% Pd-carbon (1.0 g) at room temperature, and the mixture was stirred at 70° C. for 15 hr. The reaction mixture was allowed to cool to room temperature, and the catalyst was collected by filtration through Celite pad and was washed with methanol. The filtrate was concentrated under reduced pressure, and the residue was chromatographed on silica gel column (hexane:ethyl acetate=94:6) to give the title compound as an oil (7.9 g, yield 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Pd carbon
Quantity
1 g
Type
catalyst
Reaction Step Four
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(4-oxanylidene)acetate (22.0 g, 139 mmol) in ethanol (50 mL) was added 10% Pd/C (2.2 g) and the mixture subjected to hydrogenation overnight on a Parr apparatus (50 psi). The catalyst was removed by filtration through Celite, which was washed with ethanol (25 mL). Removal of solvent from the combined filtrates by rotary evaporation gave the desired product as a colorless oil (22.0 g, 98.5%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step One
Yield
98.5%

Synthesis routes and methods III

Procedure details

A mixture of (tetrahydro-pyran-4-ylidene)-acetic acid ethyl ester (27 g, 159 mmol) and 10% palladium on activated carbon (3 g) in methanol (300 mL) was stirred at 25° C. under 30 psi of hydrogen for 20 h. The catalyst was filtered off, washed with ethyl acetate and concentrated in vacuo to afford (tetrahydro-pyran-4-yl)-acetic acid ethyl ester (25 g, 91%) as a colorless oil which was used in the next step without purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 15.0 and 16.0 (3 g, 17.6 mmol) from Preparative Example 10 was dissolved in 20 mL of ethyl acetate containing 1.0 g of 10% paladium on carbon. This mixture was stirred for 18 hours under an atmosphere of hydrogen. The catalyst was filtered and the filtrate was concentrated under vacuum giving 3.04 g of the title product as a colorless oil.
[Compound]
Name
15.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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